6,6-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
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Overview
Description
6,6-Difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a fluorinated heterocyclic compound that belongs to the indazole family. This compound, in particular, has garnered interest due to its unique structural features and potential biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis often begins with commercially available starting materials such as difluoromethyl ketone and hydrazine.
Condensation Reaction: The difluoromethyl ketone is condensed with hydrazine to form a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization under acidic conditions to form the indazole core.
Functional Group Modification: The carboxylic acid group is introduced through subsequent reactions, such as oxidation or hydrolysis.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 6,6-Difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can be used to modify the fluorine atoms or other functional groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Reduced fluorinated compounds.
Substitution Products: Substituted indazoles with different functional groups.
Scientific Research Applications
Chemistry: In synthetic chemistry, this compound serves as a building block for the preparation of more complex molecules. Its fluorinated nature makes it valuable in the design of fluorinated drugs and materials.
Biology: The biological activities of indazole derivatives, including anti-inflammatory, anticancer, and antimicrobial properties, have been extensively studied. 6,6-Difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid may exhibit similar properties and could be explored for its potential biological applications.
Medicine: Indazole derivatives are investigated for their therapeutic potential in various diseases. This compound could be developed into a drug candidate for conditions such as cancer, inflammation, and microbial infections.
Industry: In the pharmaceutical and agrochemical industries, this compound may be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.
Mechanism of Action
The exact mechanism of action of 6,6-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is not fully understood. it is hypothesized that its biological effects may involve interactions with specific molecular targets and pathways. Potential targets could include enzymes, receptors, or other proteins involved in disease processes.
Comparison with Similar Compounds
5,5-Difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid: This compound is structurally similar but differs in the position of the fluorine atoms.
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid: This compound has a methyl group instead of fluorine atoms.
Uniqueness: 6,6-Difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is unique due to its specific fluorination pattern, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound's stability and binding affinity to biological targets.
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Properties
IUPAC Name |
6,6-difluoro-1,4,5,7-tetrahydroindazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2/c9-8(10)2-1-4-5(3-8)11-12-6(4)7(13)14/h1-3H2,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNXKFVKCDTBEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=C1C(=NN2)C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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